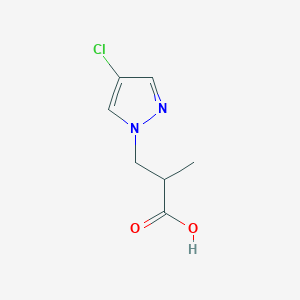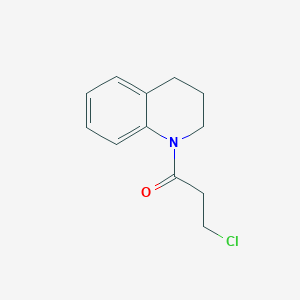
8-氧代癸酸
描述
8-Oxo-decanoic acid is an organic compound belonging to the class of medium-chain keto acids and derivatives. It has a molecular formula of C10H18O3 and a molecular weight of 186.25 g/mol . This compound is characterized by its hydrophobic nature and relative neutrality .
科学研究应用
8-Oxo-decanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用机制
Target of Action
8-Oxo-decanoic acid, also known as capric acid, is a medium-chain fatty acid that targets several proteins. These include furin, octanoyltransferase, 3-oxoacyl-[acyl-carrier-protein] synthase 1, peptostreptococcal albumin-binding protein, and putative uncharacterized protein tcp14 . These proteins play various roles in cellular metabolism and signaling.
Mode of Action
For instance, it may influence the activity of enzymes like octanoyltransferase and 3-oxoacyl-[acyl-carrier-protein] synthase 1, which are involved in fatty acid metabolism .
Biochemical Pathways
8-Oxo-decanoic acid is involved in several biochemical pathways. It influences the citric acid cycle, Warburg effect, glutamine/glutamate metabolism, and ketone body metabolism . For example, it stimulates fatty acid synthesis, particularly in the presence of decanoic acid .
Pharmacokinetics
As a medium-chain fatty acid, it is known to be very hydrophobic and practically insoluble in water . This could affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The action of 8-oxo-decanoic acid leads to various molecular and cellular effects. For instance, it can stimulate fatty acid synthesis, which can influence the energy metabolism of cells . It may also affect the function of target proteins, leading to changes in cellular signaling and metabolism .
Action Environment
The action of 8-oxo-decanoic acid can be influenced by various environmental factors. For instance, its hydrophobic nature means that it may be affected by the lipid composition of the cellular environment . .
准备方法
Synthetic Routes and Reaction Conditions: 8-Oxo-decanoic acid can be synthesized through various chemical processes. One common method involves the oxidation of decanoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . Another approach is the microbial conversion of fatty acids using engineered yeast strains, which can produce medium-chain α, ω-dicarboxylic acids from renewable feedstocks .
Industrial Production Methods: Industrial production of 8-oxo-decanoic acid typically involves the chemical oxidation of decanoic acid derived from natural sources like coconut oil or palm kernel oil. The process requires high temperatures and pressures, as well as strong acids or toxic oxidants .
化学反应分析
Types of Reactions: 8-Oxo-decanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce dicarboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can participate in substitution reactions with nucleophiles to form esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, amines, under acidic or basic conditions.
Major Products:
Oxidation: Dicarboxylic acids.
Reduction: Alcohols.
Substitution: Esters, amides.
相似化合物的比较
Decanoic acid: A straight-chain fatty acid with similar structural properties but lacking the keto group.
8-Hydroxy-decanoic acid: A hydroxylated derivative with different chemical reactivity.
8-Epoxy-decanoic acid: An epoxy derivative with unique applications in polymer chemistry.
Uniqueness: 8-Oxo-decanoic acid is unique due to its keto functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it valuable in various research and industrial applications .
属性
IUPAC Name |
8-oxodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-9(11)7-5-3-4-6-8-10(12)13/h2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAILBXOLHAFQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952472 | |
| Record name | 8-Oxodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3006-51-7 | |
| Record name | 8-Oxodecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3006-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Oxodecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003006517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Oxodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 8-oxo-decanoic acid in the activity of HC-toxin?
A1: 8-oxo-decanoic acid is a key structural component of HC-toxin, a cyclic tetrapeptide phytotoxin produced by the fungus Cochliobolus carbonum race 1. This toxin is crucial for the fungus's virulence in maize. [] Specifically, the 8-oxo group in 8-oxo-decanoic acid is involved in the formation of the cyclic structure of HC-toxin, which is essential for its biological activity. []
Q2: How do plants detoxify HC-toxin, and what is the role of 8-oxo-decanoic acid in this process?
A2: Maize plants resistant to Cochliobolus carbonum race 1 possess the Hm gene, which confers resistance to HC-toxin. [] These resistant plants detoxify HC-toxin by enzymatically reducing the 8-keto group of the 8-oxo-decanoic acid moiety to an 8-hydroxy group. [] This modification disrupts the structure and activity of HC-toxin, rendering it non-toxic. []
Q3: Are there any known structural analogs of 8-oxo-decanoic acid with altered biological activity in the context of HC-toxin?
A3: While the provided research doesn't directly explore structural analogs of 8-oxo-decanoic acid, it highlights that modifying the 8-keto group to an 8-hydroxy group through enzymatic reduction significantly reduces HC-toxin's toxicity. [] This suggests that the 8-keto group is crucial for the toxin's activity and that structural modifications at this position can significantly impact its function. Further research is needed to explore other potential structural analogs and their effects on HC-toxin activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309067.png)






![3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B1309092.png)
![N'-Hydroxy-1-[(2-nitrophenyl)methyl]pyrrole-2-carboximidamide](/img/structure/B1309093.png)
![N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-fluoroaniline](/img/structure/B1309108.png)




